

Comprehensive Characterization Guide: Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate*

CAS No.: 17673-68-6

Cat. No.: B093852

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Executive Summary

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 17673-68-6) is a critical intermediate in the synthesis of non-phthalate plasticizers, high-performance polyesters, and chiral pharmaceutical building blocks. Its purity—specifically its stereochemical integrity—is a Critical Quality Attribute (CQA) that dictates the crystallinity and thermal stability of downstream polymers.

This guide objectively compares analytical methodologies for characterizing this compound, focusing on the detection of its three primary impurity classes: stereoisomers (cis-epimers), aromatized byproducts (phthalates), and hydrolysis degradants.

Part 1: The Impurity Landscape & Mechanistic Origins

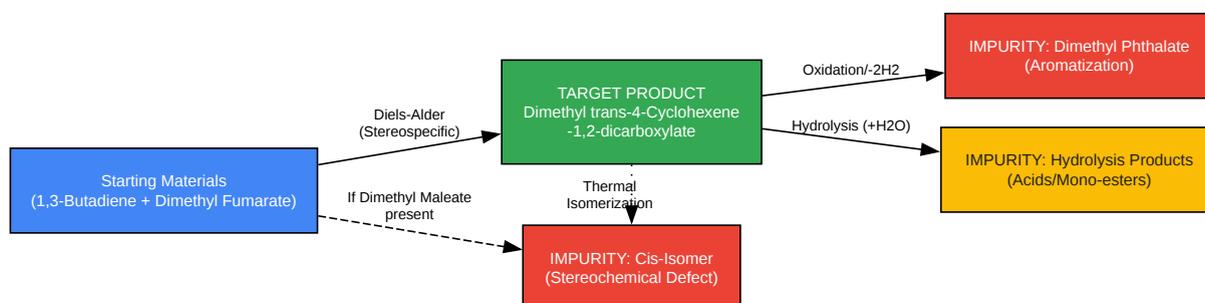
To accurately characterize impurities, one must understand their genesis. The synthesis typically involves a Diels-Alder cycloaddition between 1,3-butadiene and dimethyl fumarate.

Critical Impurities

Impurity Type	Specific Compound	Origin	Impact on Application
Stereoisomer	cis-Dimethyl 4-cyclohexene-1,2-dicarboxylate	Contamination with Dimethyl Maleate (starting material) or thermal isomerization.	Disrupts polymer crystallinity; alters melting points.
Aromatized	Dimethyl Phthalate (DMP)	Oxidative dehydrogenation of the cyclohexene ring.	Toxicity concern; regulated impurity in pharma/food contact.
Hydrolysis	Monomethyl ester / Dicarboxylic acid	Moisture exposure; ester hydrolysis.	Terminates polymerization chains; alters pH.
Starting Material	Dimethyl Fumarate	Incomplete reaction.	Skin sensitizer; alters stoichiometry.

Pathway Visualization

The following diagram illustrates the synthetic pathway and the divergence points where impurities are generated.



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Figure 1: Synthetic genesis of **Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate** and its degradation pathways.

Part 2: Comparative Methodology (GC-MS vs. HPLC-UV)

Unlike simple purity assays, characterizing this specific diester requires distinguishing between geometric isomers and detecting trace aromatization.

Technology Comparison Matrix

Feature	Method A: GC-MS/FID (Recommended for Routine QC)	Method B: HPLC-UV (Recommended for Stability Studies)
Primary Target	Volatile Esters, Stereoisomers, Phthalates.	Hydrolysis products (Acids), Thermally unstable impurities.
Isomer Resolution	High. Trans and cis isomers typically have distinct retention times on non-polar columns.	Medium. Requires specific chiral or polar-embedded columns to resolve diastereomers.
Sensitivity (LOD)	High (ppm level). Excellent for detecting Dimethyl Phthalate traces.	Moderate. Limited by UV cutoff of the non-conjugated cyclohexene ring (210-220 nm).
Limitations	Cannot detect free dicarboxylic acids without derivatization (silylation/methylation).	Lower resolution for structural isomers; solvent background noise at low UV wavelengths.
Verdict	Superior for Purity & Isomer Ratio.	Superior for Degradation/Hydrolysis Tracking.

Part 3: Experimental Protocols

Protocol A: GC-MS for Isomeric Purity & Phthalate Detection

Objective: Quantify the trans/cis ratio and detect Dimethyl Phthalate (DMP) down to 10 ppm.

- System: Agilent 7890/5977 (or equivalent) with FID and MS detectors.
- Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25 μ m). Rationale: The 5% phenyl phase provides sufficient selectivity for the diastereomers based on boiling point and polarity differences.
- Inlet: Split mode (50:1), 250°C.
- Carrier Gas: Helium, constant flow 1.0 mL/min.
- Oven Program:
 - Hold 60°C for 2 min.
 - Ramp 10°C/min to 200°C.
 - Ramp 20°C/min to 280°C (Hold 5 min to elute phthalates).
- Detection:
 - FID: 300°C (Quantification).
 - MS: Scan range 40-400 m/z (Identification).
- System Suitability (SST):
 - Resolution () between cis and trans isomers must be > 1.5.
 - Tailing factor for the trans peak must be < 1.2.

Data Interpretation: The trans-isomer (target) typically elutes after the cis-isomer on non-polar columns due to slightly higher boiling points associated with more efficient packing, though this

must be confirmed with standards as polarity interactions can invert this order. Dimethyl phthalate will elute significantly later due to the aromatic ring interaction.

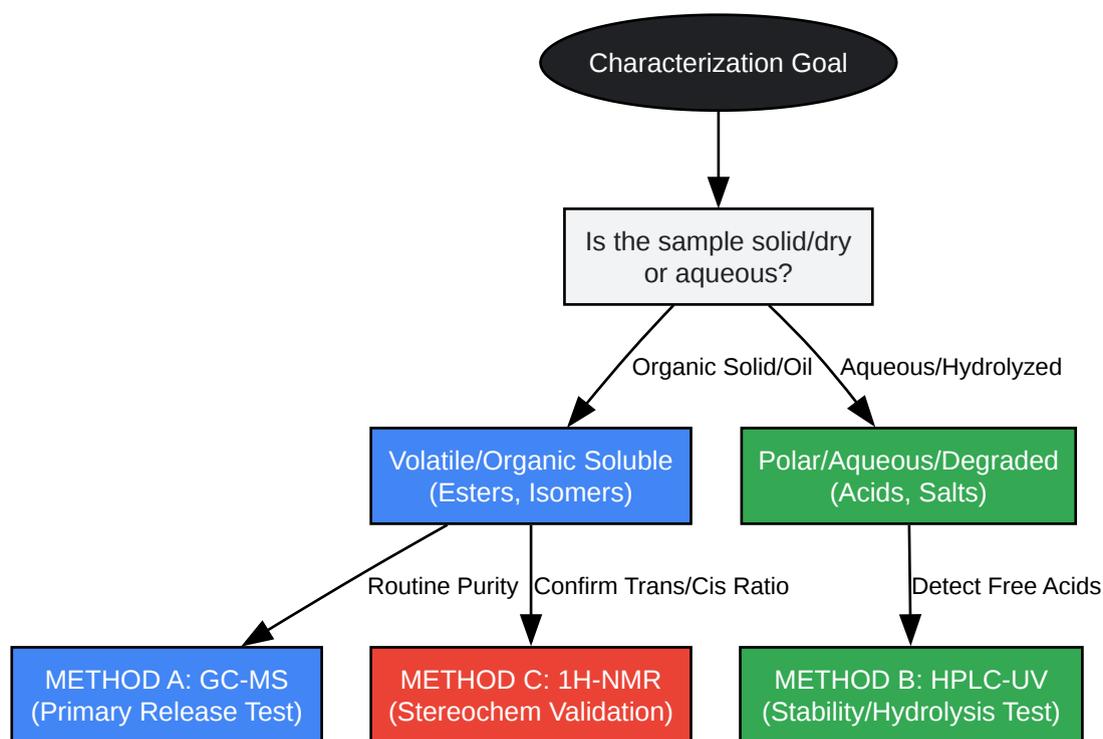
Protocol B: HPLC-UV for Hydrolysis Monitoring

Objective: Detect the formation of the free acid (4-cyclohexene-1,2-dicarboxylic acid) which is non-volatile and invisible to GC.

- System: Waters Alliance or equivalent HPLC.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 μ m).
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, improving retention).
 - B: Acetonitrile.
- Gradient: 5% B to 90% B over 20 minutes.
- Wavelength: 210 nm. Rationale: The cyclohexene double bond has weak absorption; 254 nm is useless unless looking for the phthalate impurity.
- Flow Rate: 1.0 mL/min.

Part 4: Analytical Decision Logic

The following decision tree guides the researcher in selecting the appropriate method based on the specific impurity concern.



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Figure 2: Decision matrix for selecting the optimal analytical technique.

Part 5: NMR Characterization (The "Gold Standard" for Stereochemistry)

While GC separates isomers, Nuclear Magnetic Resonance (NMR) provides the definitive structural proof required for publication or regulatory filing.

- ^1H NMR (400 MHz, CDCl_3):
 - Olefinic Protons (C4, C5):
5.6 – 5.7 ppm (Multiplet).
 - Methine Protons (C1, C2): This is the diagnostic region.
 - Trans-isomer: The methine protons typically appear as a multiplet around

3.0 ppm. The coupling constant (

) is smaller for the trans (diequatorial/axial-equatorial equilibrium) compared to the cis form in certain conformations, but the chemical shift is the primary indicator.

- Methyl Esters: Singlet at

3.7 ppm.

- Differentiation: The cis-isomer often shows a downfield shift for the methine protons due to the proximity of the ester groups (anisotropy) compared to the trans-isomer.

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